molecular formula C12H19N3 B2670179 1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine CAS No. 1339422-40-0

1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Katalognummer: B2670179
CAS-Nummer: 1339422-40-0
Molekulargewicht: 205.305
InChI-Schlüssel: CCGDPOYQUVYLDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a compound that has been studied for its potential use in the treatment of periodontitis . It is a derivative of the 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine class . This compound has been found to inhibit Porphyromonas gingivalis Glutaminyl Cyclase (PgQC), a promising drug target for the treatment of periodontitis .


Synthesis Analysis

The synthesis of this compound involves condensing an appropriate 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine with an appropriate alkyl isocyanate, alkyl isothiocyanate, or substituted S-methyl thiourea . This process is usually carried out in a solvent such as ethanol, acetonitrile, or dioxane, typically under reflux for 4 to 12 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroimidazo[4,5-c]pyridine scaffold . This scaffold is crucial for the potency of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis of Conformationally Constrained Inhibitors

The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system has been achieved through an intramolecular cyclization process. This methodology is applied to produce conformationally restricted farnesyltransferase inhibitor analogues, noted for their improved in vivo metabolic stability (Dinsmore et al., 2000).

Novel One-Pot Access to Pyridines and Quinolines

Research has demonstrated a one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the compound's utility in efficiently generating cyclopentyl and cyclohexyl annealed pyridines. This process underscores the significance of 1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivatives in pharmaceutical chemistry due to their broad applications (Yehia et al., 2002).

Green Chemistry Approaches

An efficient, metal-free procedure for synthesizing pyrido[1,2-a]benzimidazole from 2-aminopyridines and cyclohexanones has been described. This approach utilizes molecular oxygen as the green oxidant, demonstrating the compound's role in environmentally friendly chemical synthesis (Xie et al., 2016).

Development of Electrochromic Materials

A diamine containing a pyridine heterocyclic group and a pyrene substituent was synthesized for the preparation of poly(pyridine−imide). This material exhibits good thermal stability, a high dielectric constant, and strong fluorescent properties upon protonation with protic acid, suggesting its potential in electrochromic devices and other electronic applications (Liaw et al., 2007).

Insecticidal Activities

Tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and tested for their insecticidal activities against pea aphids, demonstrating the compound's utility in developing new agrochemicals. The study found that the presence of certain substituents, particularly fluoro groups, significantly enhances these activities (Zhang et al., 2010).

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine involves the inhibition of Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) . PgQC is a promising drug target for the treatment of periodontitis .

Zukünftige Richtungen

The future directions for the study of 1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine could involve further exploration of its potential as a treatment for periodontitis . More research could be conducted to understand its mechanism of action, safety profile, and potential side effects.

Eigenschaften

IUPAC Name

1-cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h9-10,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGDPOYQUVYLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.